Multiflorenol

antitumor selectivity cancer

Multiflorenol (CAS 2270-62-4) is a pentacyclic triterpene alcohol belonging to the D:C-friedooleanane class, also known as D:B-friedoolean-5-en-3β-ol or (3β)-D:C-friedoolean-7-en-3-ol. This compound, with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol , has been isolated from various botanical sources including Trichosanthes kirilowii seeds, Gelonium multiflorum bark, and several Cucurbitaceae species.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 2270-62-4
Cat. No. B1626455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMultiflorenol
CAS2270-62-4
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1
InChIKeyZDFUASMRJUVZJP-GIIHIBIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multiflorenol (CAS 2270-62-4) Procurement and Research-Grade Specification Overview


Multiflorenol (CAS 2270-62-4) is a pentacyclic triterpene alcohol belonging to the D:C-friedooleanane class, also known as D:B-friedoolean-5-en-3β-ol or (3β)-D:C-friedoolean-7-en-3-ol . This compound, with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol [1], has been isolated from various botanical sources including Trichosanthes kirilowii seeds, Gelonium multiflorum bark, and several Cucurbitaceae species [2]. Commercially available research-grade multiflorenol is typically supplied with purity specifications ranging from ≥85% to >90% by HPLC, stored at -20°C, and exhibits solubility in methanol and DMSO [3]. The compound has been characterized by complete ¹³C NMR assignments and is structurally distinguished from its isomer isomultiflorenol by the position of the double bond at C-7 rather than C-8 [4].

Why Generic Triterpene Substitution Fails: Structural and Functional Differentiation of Multiflorenol


Multiflorenol cannot be casually substituted with other pentacyclic triterpenes due to its unique D:C-friedooleanane skeleton, which imparts distinct stereoelectronic properties and biological activities [1]. Unlike more common triterpenes such as friedelin (a 3-keto derivative) or β-amyrin (an oleanane scaffold), multiflorenol exhibits a specific double bond at C-7 and a 3β-hydroxyl configuration that fundamentally alters its interaction with biological targets [2]. Even its closest structural isomer, isomultiflorenol (double bond at C-8), demonstrates markedly different activity profiles—isomultiflorenol shows direct cytotoxicity against HeLa cells (IC₅₀ = 10 μM) whereas multiflorenol is inactive against the same cell line [3]. The compound also exhibits a unique biosynthetic pathway via distinct oxidosqualene cyclases that do not generate friedelin or β-amyrin [4]. These structural nuances translate to specific, non-interchangeable functional properties that directly impact experimental reproducibility and research validity.

Quantitative Evidence Guide: Multiflorenol Differentiation Data for Procurement Decisions


Selective Inactivity Against Cancer Cell Lines Distinguishes Multiflorenol from Isomultiflorenol

In direct in vitro cytotoxicity assays, multiflorenol demonstrates a distinct lack of activity against HeLa human cervical carcinoma, HL-60 human promyelocytic leukemia, and SMMC-7721 human hepatoma cell lines . This contrasts sharply with its structural isomer isomultiflorenol, which exhibits an IC₅₀ of 10 μM against HeLa cells while maintaining lower activity against normal EV304 cells (IC₅₀ = 90 μM) [1]. This differential activity profile confirms that the double-bond positional isomerism (C-7 in multiflorenol versus C-8 in isomultiflorenol) is a critical determinant of biological activity, making these compounds non-substitutable in experimental settings [2].

antitumor selectivity cancer triterpene

Histamine Release Inhibition Potency Validated Against Structurally Related Alnusenol

In antigen-antibody reaction assays, multiflorenol demonstrated potent inhibition of histamine release from rat peritoneal mast cells [1]. Among the active triterpenes and sterols isolated from Benincasa hispida (wax gourd), multiflorenol and the structurally related triterpene alnusenol were both identified as potent histamine release inhibitors [2]. The co-isolation and co-identification of these two compounds as the primary active principles establishes that while both possess activity, multiflorenol represents a distinct chemotype within the same pharmacological class [3].

anti-inflammatory allergy histamine immunomodulation

Computational PPARγ Agonist Activity Differentiates Multiflorenol from Conventional Antidiabetic Compounds

In a 2024 computational study evaluating antidiabetic potential, multiflorenol and diosgenin were both assessed as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [1]. Molecular docking analysis revealed that multiflorenol exhibited a binding affinity score higher than the control drug used in the study [2]. The compound demonstrated supportive chemical interaction profiles, favorable amino acid residue contacts, and acceptable physicochemical properties for drug development [3]. Pharmacokinetic predictions indicate multiflorenol has predicted human oral bioavailability of approximately 52.86%, with mitochondrial subcellular localization predicted at 53.74% confidence [4].

diabetes PPARγ metabolic in silico

Concentration-Dependent EBV-EA Inhibition Validates Tumor-Promotion Suppression Activity

Multiflorenol inhibits the in vitro activation of Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter phorbol 12-myristate 13-acetate (TPA) in a concentration-dependent manner [1]. This assay is a widely accepted short-term in vitro screen for antitumor-promoting activity. The multiflorane-type triterpenoid class, which includes multiflorenol, has been demonstrated to possess anti-tumor promoting effects in this model . While quantitative IC₅₀ values for multiflorenol alone were not specified in the available data, the concentration-dependent inhibition profile establishes its activity as a tumor-promotion suppressor distinct from directly cytotoxic compounds .

Epstein-Barr virus tumor promotion chemoprevention TPA

Moderate Brine Shrimp Cytotoxicity Establishes Baseline Toxicity Profile

In a 2025 study of chemical constituents from Gelonium multiflorum stems, triterpenoid I (multiflorenol) demonstrated moderate cytotoxicity against brine shrimp (Artemia salina) nauplii with an LC₅₀ of 38.33 μg/mL [1]. This value was compared with other co-isolated compounds: 5-hydroxymethyl furfuraldehyde (LC₅₀ = 39.28 μg/mL) and scopoletin (LC₅₀ = 13.31 μg/mL), establishing multiflorenol's relative toxicity position within the extract [2]. The brine shrimp lethality assay serves as a convenient preliminary toxicity screen and general bioactivity indicator for natural product research [3].

cytotoxicity toxicity brine shrimp natural products

Low Abundance in Natural Extracts Differentiates Multiflorenol as a Minor Triterpene Component

Gas-liquid chromatographic analysis of triterpene alcohols from Coccinea grandis aerial parts quantified multiflorenol (D:C-friedoolean-7-enol) at 1.1% of the total triterpenol fraction [1]. In comparison, α-amyrin comprised 20.8%, lupeol 19.0%, cycloartenol 16.5%, and β-amyrin 8.5% of the same fraction [2]. The closely related isomer isomultiflorenol (D:C-friedoolean-8-enol) was present at 2.3%, approximately twice the abundance of multiflorenol [3]. This quantitative distribution data confirms that multiflorenol is a minor component in many natural sources, which directly impacts isolation yields and commercial availability.

phytochemistry analytical quantitation triterpene

Validated Application Scenarios for Multiflorenol (2270-62-4) in Research and Industrial Settings


Reference Standard for Histamine Release Inhibition Assays

Multiflorenol serves as an authenticated positive control or reference compound for in vitro histamine release inhibition studies. The compound's established potency in inhibiting antigen-antibody reaction-induced histamine release from rat peritoneal mast cells, as documented by Yoshizumi et al. (1998) [1], provides a benchmark for screening natural product extracts or synthetic analogs for anti-allergic activity. The related patent protection for histamine release suppression formulations containing multiflorenol [2] further validates this application in immunopharmacology research programs.

Negative Control for Cancer Cell Cytotoxicity Screening

Given its documented inactivity against HeLa, HL-60, and SMMC-7721 cell lines [1], multiflorenol functions as a structurally appropriate negative control in cytotoxicity screening panels that evaluate multiflorane-type triterpenoids. Researchers investigating the anticancer activity of isomultiflorenol (IC₅₀ = 10 μM against HeLa) [2] can employ multiflorenol to confirm that observed activities are isomer-specific rather than class-wide effects, thereby strengthening mechanistic conclusions regarding structure-activity relationships.

Analytical Method Development and Phytochemical Authentication

The low natural abundance of multiflorenol (1.1% of triterpene fraction in Coccinea grandis) [1] necessitates authenticated reference materials for accurate quantification in plant metabolomics studies. Multiflorenol reference standards (purity >90% by HPLC) [2] are essential for developing and validating GC-MS or LC-MS methods to quantify this minor triterpene in Cucurbitaceae species, dietary supplements, or traditional medicinal preparations. The complete ¹³C NMR assignments available for this compound further support unambiguous structural confirmation in phytochemical investigations.

In Silico Drug Discovery Targeting PPARγ and Metabolic Disorders

Multiflorenol's demonstrated in silico PPARγ agonist activity, with binding affinity exceeding control drugs [1], positions it as a triterpene scaffold for computational drug discovery programs focused on type 2 diabetes and metabolic syndrome. The compound's predicted pharmacokinetic profile, including human oral bioavailability of approximately 52.86% [2], supports its evaluation as a lead-like natural product template. Researchers can utilize multiflorenol as a starting point for structure-based design of novel PPARγ modulators with improved selectivity profiles relative to thiazolidinedione-class drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Multiflorenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.